

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

molecular weight and formula

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Compound of Interest

Compound Name: 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

Cat. No.: B1301623

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Technical Guide: 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of the chemical properties of **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**. It also presents generalized experimental workflows relevant to its synthesis and biological screening, designed to guide research and development activities.

Compound Identification and Properties

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is an aromatic ketone and a fluorinated phenol derivative. Such compounds are of interest in medicinal chemistry as potential intermediates for the synthesis of more complex biologically active molecules. The presence of fluorine atoms can significantly alter physicochemical properties such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery.

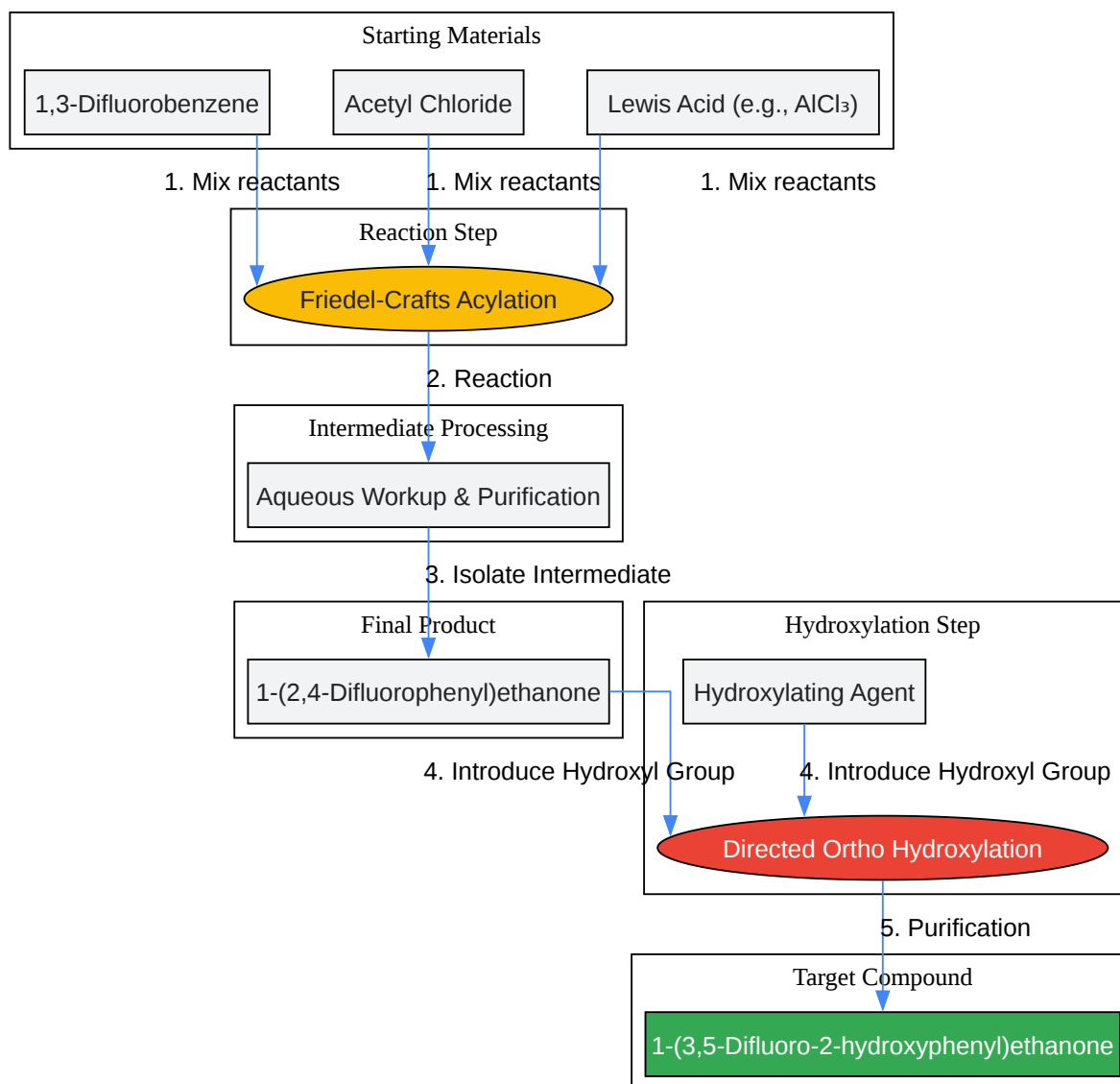
Below is a summary of the key molecular identifiers for this compound.

Property	Value	Citations
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[1][2][3]
Molecular Weight	172.13 g/mol	[4]
Alternate Names	3',5'-Difluoro-2'-hydroxyacetophenone, 2-Acetyl-4,6-difluorophenol	[2]
CAS Number	140675-42-9	[1][2][4]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone** are not readily available in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles, such as the Friedel-Crafts acylation.

A logical workflow for a potential synthesis is outlined below. This process represents a standard approach for the acylation of a phenol, which would be a common method considered by synthetic chemists.



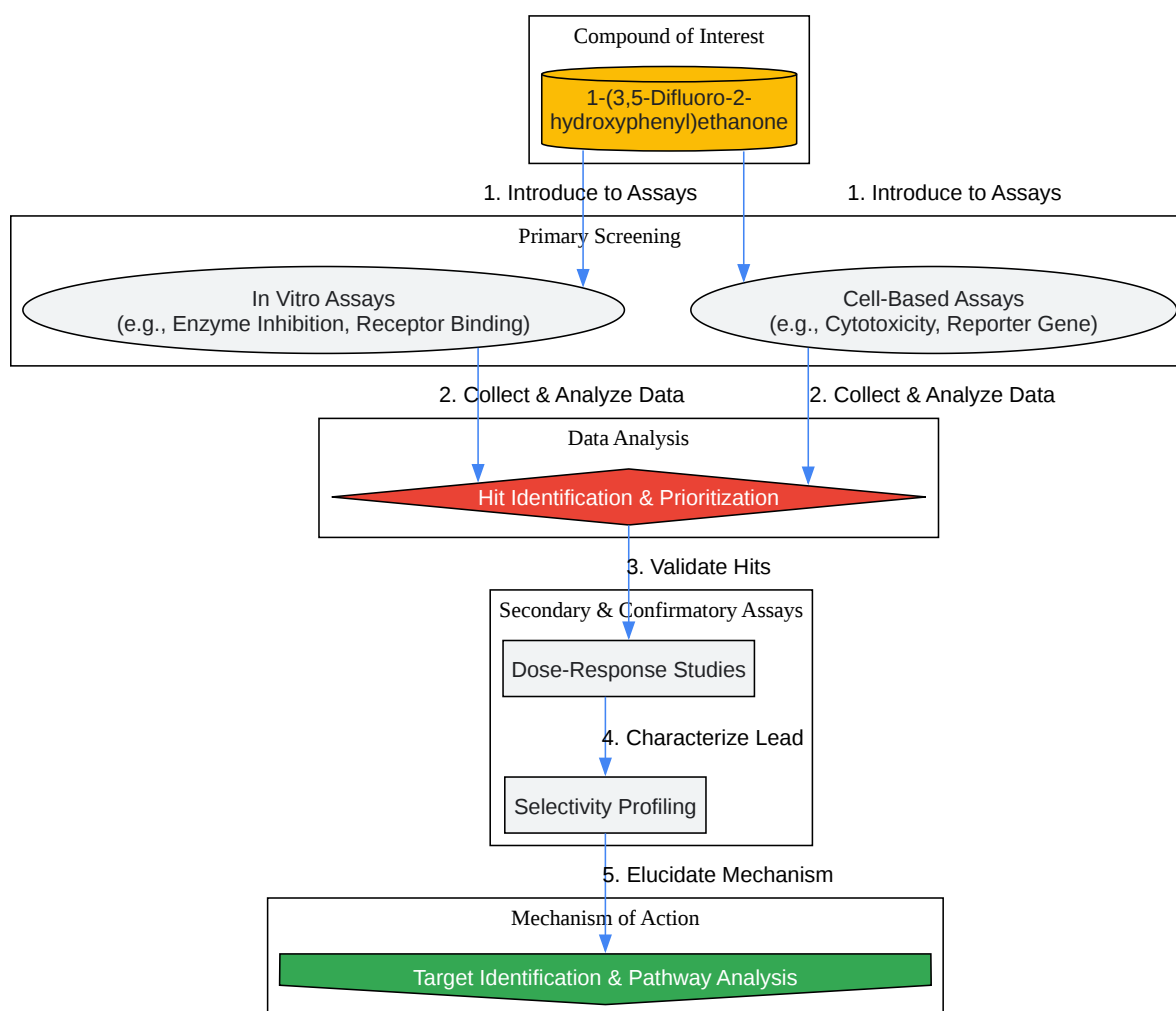
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A potential synthetic workflow for **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**.

Biological Significance and Activity Screening

Currently, there is no specific information available in the public domain detailing the biological activity or associated signaling pathways for **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**. As a novel or under-researched compound, its potential biological effects would need to be determined through a systematic screening process.

For drug development professionals, the logical next step would be to subject the compound to a battery of assays to determine its biological profile. The following diagram illustrates a generalized workflow for the initial screening of a chemical compound to identify potential therapeutic applications.



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Generalized workflow for biological screening of a novel chemical entity.

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References

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